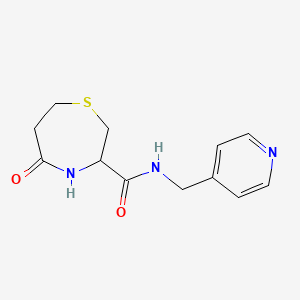

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide

Description

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring system. This structure incorporates one sulfur and one nitrogen atom within the ring, with a ketone group at position 5 (5-oxo) and a carboxamide moiety at position 2. The molecular formula is C₁₂H₁₅N₃O₂S, and its molecular weight is 265.33 g/mol. The pyridin-4-ylmethyl substituent may enhance solubility and bioavailability compared to non-polar analogs, while the thiazepane core could influence conformational flexibility and target binding .

Properties

IUPAC Name |

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c16-11-3-6-18-8-10(15-11)12(17)14-7-9-1-4-13-5-2-9/h1-2,4-5,10H,3,6-8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVGHLOVIJNGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a thiazepane precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as 1,4-dioxane, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with altered functional groups .

Scientific Research Applications

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Key Observations:

- Core Structure Variability: The 1,4-thiazepane core distinguishes the main compound from 1,4-dihydropyridines (AZ331, AZ257) and cyclopentane (BG16289).

- Substituent Effects : The pyridin-4-ylmethyl group in the main compound introduces a methylene spacer between the pyridine and carboxamide, which may enhance steric accessibility compared to BG16288’s direct pyridin-3-yl attachment. This difference could alter interactions with aromatic residues in enzyme active sites .

- Electronic and Solubility Profiles : Bromophenyl (AZ257) and fluorophenyl (BG16289) substituents increase lipophilicity, whereas pyridinyl groups (main compound, BG16288) improve aqueous solubility. The sulfur atom in the thiazepane and thiophene (BG16289) may facilitate π-π stacking or metal coordination .

Functional and Pharmacological Implications

While explicit pharmacological data for the main compound is unavailable, insights can be drawn from analogs:

- 1,4-Dihydropyridines (AZ331, AZ257) : These are classical calcium channel blockers, suggesting that the main compound’s carboxamide and heterocyclic core might target ion channels or enzymes requiring similar binding motifs .

- Pyridine Positioning : The pyridin-4-ylmethyl group (main compound) versus pyridin-3-yl (BG16288) could influence target selectivity. For example, pyridin-4-yl derivatives often exhibit stronger interactions with nicotinic acetylcholine receptors due to nitrogen positioning .

- Thiazepane vs. Cyclopentane : The seven-membered thiazepane may confer metabolic stability over cyclopentane (BG16289), as larger rings are less prone to rapid oxidation .

Biological Activity

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazepane ring fused with a pyridine moiety, which is believed to contribute to its diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C_{12}H_{14}N_{2}O_{2}S. The structure includes:

- Thiazepane Ring : A seven-membered ring containing both sulfur and nitrogen.

- Pyridine Moiety : A six-membered aromatic ring that enhances the compound's interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various biological effects, such as anti-inflammatory and anticancer activities .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit angiogenesis, which is crucial for tumor growth and metastasis. For instance, derivatives of pyridinyl-thiazolyl carboxamides demonstrated significant inhibition of human umbilical vein endothelial cells (HUVECs) colony formation and migration, suggesting similar potential for this compound .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies indicate that thiazepane derivatives can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in the thiazepane ring or the pyridine moiety could enhance biological activity. This insight is critical for optimizing the compound for therapeutic use .

Study on Angiogenesis Inhibition

In a study focusing on angiogenesis inhibition, compounds similar to this compound were tested against HUVECs. The results indicated that certain derivatives significantly reduced colony formation and migration compared to control groups .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of thiazepane derivatives on various cancer cell lines. The results demonstrated selective toxicity towards malignant cells while sparing non-malignant cells, highlighting the potential therapeutic index of these compounds .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.